![molecular formula C8H20N2O B1437520 3-{[3-(Ethylamino)propyl]amino}-1-propanol CAS No. 1040692-77-0](/img/structure/B1437520.png)
3-{[3-(Ethylamino)propyl]amino}-1-propanol
描述
3-{[3-(Ethylamino)propyl]amino}-1-propanol is an organic compound that belongs to the class of alkanolamines. This compound features both amine and alcohol functional groups, making it versatile for various chemical reactions and applications. It is often used in the synthesis of pharmaceuticals, polymers, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method to synthesize 3-{[3-(Ethylamino)propyl]amino}-1-propanol involves the reductive amination of 3-(ethylamino)propylamine with formaldehyde. The reaction typically uses a reducing agent such as sodium cyanoborohydride under mild conditions to yield the desired product.
Alkylation of Amines: Another method involves the alkylation of 3-aminopropanol with 3-(ethylamino)propyl chloride. This reaction is usually carried out in the presence of a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
化学反应分析
Types of Reactions
Oxidation: The alcohol group in 3-{[3-(Ethylamino)propyl]amino}-1-propanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amine groups to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents such as thionyl chloride, forming compounds like 3-{[3-(Ethylamino)propyl]amino}-1-chloropropane.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, room temperature to moderate heating.
Major Products Formed
Oxidation: 3-{[3-(Ethylamino)propyl]amino}propanal, 3-{[3-(Ethylamino)propyl]amino}propanoic acid.
Reduction: Secondary and tertiary amines.
Substitution: 3-{[3-(Ethylamino)propyl]amino}-1-chloropropane.
科学研究应用
3-{[3-(Ethylamino)propyl]amino}-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules and the development of novel biochemical assays.
Medicine: It serves as a building block for the synthesis of drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism by which 3-{[3-(Ethylamino)propyl]amino}-1-propanol exerts its effects depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The presence of both amine and alcohol groups allows it to participate in hydrogen bonding and ionic interactions, facilitating its binding to biological targets.
相似化合物的比较
Similar Compounds
3-Amino-1-propanol: Lacks the ethylamino group, making it less versatile in certain synthetic applications.
3-(Dimethylamino)-1-propanol: Contains a dimethylamino group instead of an ethylamino group, which can alter its reactivity and applications.
3-(Methylamino)-1-propanol: Similar structure but with a methylamino group, affecting its chemical properties and uses.
Uniqueness
3-{[3-(Ethylamino)propyl]amino}-1-propanol is unique due to the presence of both ethylamino and propanol groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in the synthesis of amphiphilic molecules and in applications requiring specific solubility characteristics.
This compound’s versatility and unique structure make it a valuable tool in various fields of scientific research and industrial applications.
属性
IUPAC Name |
3-[3-(ethylamino)propylamino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-2-9-5-3-6-10-7-4-8-11/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAKDWHKVINLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


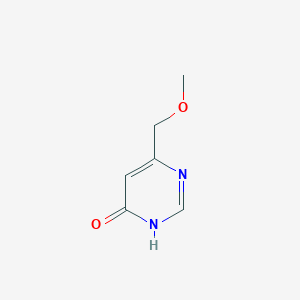
![3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1437438.png)
![6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1437441.png)
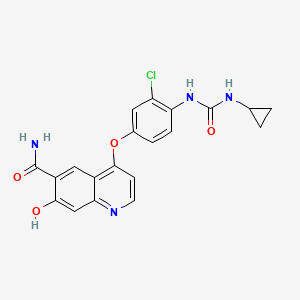
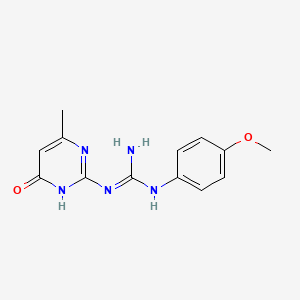
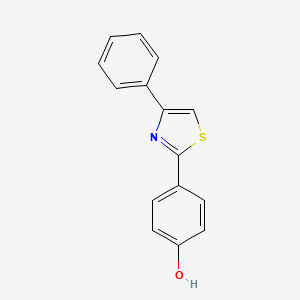
![1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1437447.png)
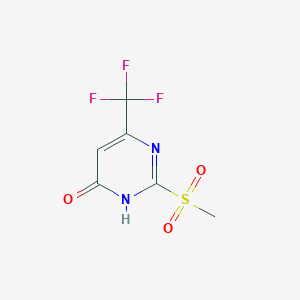
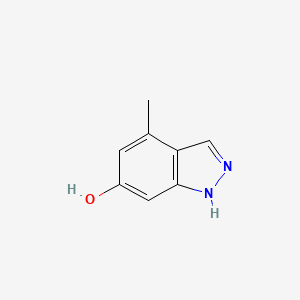
![2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1437455.png)
![7-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B1437457.png)
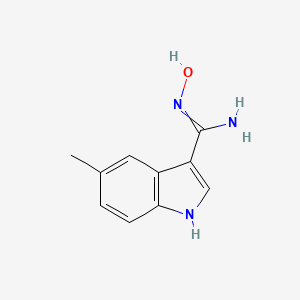
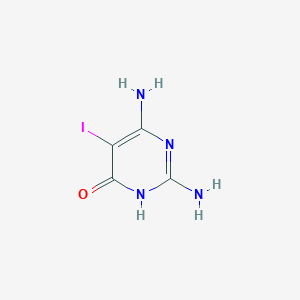
![methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1437460.png)
